molecular formula C2H2N2O2 B14748920 Diazoacetic acid CAS No. 503-68-4

Diazoacetic acid

Cat. No.: B14748920
CAS No.: 503-68-4
M. Wt: 86.05 g/mol
InChI Key: BXEFQPCKQSTMKA-UHFFFAOYSA-N
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Description

Diazoacetic acid is an organic compound with the formula N₂CHCOOH. It is a member of the diazo compounds, which are characterized by the presence of two linked nitrogen atoms at the terminal position. This compound is known for its reactivity and is used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazoacetic acid can be synthesized through several methods. One common method involves the reaction of glycine ethyl ester with sodium nitrite and sodium acetate in water. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. Safety precautions are crucial due to the compound’s potential explosiveness and toxicity. The use of well-ventilated hoods and controlled temperatures is essential to ensure safe handling .

Chemical Reactions Analysis

Types of Reactions

Diazoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Nucleophiles: Such as alcohols and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Diazoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diazoacetic acid involves the formation of a carbene intermediate. This intermediate can then react with various substrates to form different products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

Diazoacetic acid can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, they differ in their reactivity and applications:

This compound is unique due to its specific reactivity and the types of products it can form, making it valuable in various fields of research and industry.

Properties

IUPAC Name

2-diazoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O2/c3-4-1-2(5)6/h1H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFQPCKQSTMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701342
Record name 2-Diazonio-1-hydroxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-68-4
Record name 2-Diazonio-1-hydroxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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